molecular formula C57H82O26 B013625 Cromomicina a3 CAS No. 7059-24-7

Cromomicina a3

Número de catálogo: B013625
Número CAS: 7059-24-7
Peso molecular: 1183.2 g/mol
Clave InChI: ZYVSOIYQKUDENJ-YFPVUNPNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Target of Action

Chromomycin A3, also known as Toyomycin, is an anthraquinone antibiotic glycoside produced by the fermentation of a certain strain of Streptomyces griseus . The primary target of Chromomycin A3 is DNA, specifically the GC-rich sequences . In the presence of divalent cations such as Mg2+ ions, Chromomycin A3 binds reversibly to DNA .

Mode of Action

Chromomycin A3 interacts with its target, DNA, by forming dimeric complexes with divalent cations, such as Mg2+ . This complex strongly binds to the GC-rich sequence of DNA, inhibiting DNA replication and transcription . This interaction results in changes at the molecular level, affecting the normal functioning of the cell.

Biochemical Pathways

The binding of Chromomycin A3 to DNA affects the biochemical pathways involved in DNA replication and transcription . By inhibiting these processes, Chromomycin A3 disrupts the normal cell cycle, leading to potential antitumor activity .

Result of Action

The result of Chromomycin A3’s action is the inhibition of DNA replication and transcription . This can lead to cell cycle disruption and potential antitumor activity . Additionally, Chromomycin A3 has been reported to suppress a set of specificity protein 1 (SP1)-related anti-apoptotic proteins, effectively inhibiting cell proliferation .

Action Environment

The action of Chromomycin A3 is influenced by the presence of divalent cations, such as Mg2+ . These ions are necessary for Chromomycin A3 to form dimeric complexes that can bind to DNA Therefore, the concentration and availability of these ions in the environment can influence the action, efficacy, and stability of Chromomycin A3

Análisis Bioquímico

Biochemical Properties

Chromomycin A3 has a strong affinity for DNA, particularly for GC-rich sequences . In the presence of divalent cations such as Mg2+, Chromomycin A3 binds reversibly to DNA . This binding inhibits transcription and acts as a DNA binding dye . It also antagonizes enhanced DNA binding of the transcription factors Sp1 and Sp3 to their cognate GC box, induced by oxidative stress or DNA damage .

Cellular Effects

Chromomycin A3 has been shown to suppress cell proliferation in vitro in the nanomolar range . At low doses, it inhibits cell cycle progression at the S phase, while at higher doses, it promotes caspase-dependent apoptosis . The effects of Chromomycin A3 on apoptosis are through the suppression of Sp1-related anti-apoptotic proteins .

Molecular Mechanism

The molecular mechanism of Chromomycin A3 involves its binding to the GC-rich sequence of DNA in the presence of divalent cations, inhibiting DNA replication and transcription . It also suppresses a set of specificity protein 1 (SP1)-related anti-apoptotic proteins .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of Chromomycin A3 in laboratory settings are limited, it’s known that Chromomycin A3 binds reversibly to DNA, suggesting that its effects may vary over time depending on the presence of divalent cations and the state of the cells .

Dosage Effects in Animal Models

Specific studies on the dosage effects of Chromomycin A3 in animal models are currently limited. It has been shown to suppress cholangiocarcinoma growth in a xenograft mouse model .

Subcellular Localization

Chromomycin A3 is known to bind to DNA, suggesting that its primary subcellular localization is in the nucleus

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Chromomycin A3 is primarily obtained through the fermentation of Streptomyces griseus . The fermentation process involves culturing the bacteria under specific conditions to produce the compound. The fermentation broth is then extracted and purified to isolate Chromomycin A3 .

Industrial Production Methods

Industrial production of Chromomycin A3 follows a similar fermentation process but on a larger scale. The fermentation is carried out in bioreactors, and the compound is extracted and purified using advanced techniques such as chromatography and crystallization .

Análisis De Reacciones Químicas

Types of Reactions

Chromomycin A3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of Chromomycin A3 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures, pH levels, and the presence of specific metal ions .

Major Products Formed

The major products formed from the reactions of Chromomycin A3 depend on the specific reaction conditions and reagents used. These products can include various derivatives with modified functional groups and enhanced biological activities .

Comparación Con Compuestos Similares

Chromomycin A3 belongs to the aureolic acid group of antibiotics, which also includes mithramycin and olivomycin A . These compounds share similar structures and mechanisms of action but differ in their specific functional groups and biological activities . For example, olivomycin A has a different sugar moiety and alkyl substituent compared to Chromomycin A3 .

List of Similar Compounds

Chromomycin A3 stands out due to its unique structural features and specific binding properties, making it a valuable compound for scientific research and potential therapeutic applications.

Propiedades

Número CAS

7059-24-7

Fórmula molecular

C57H82O26

Peso molecular

1183.2 g/mol

Nombre IUPAC

[6-[[6-[4-[4-[(4S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-7-(3,4-dihydroxy-1-methoxy-2-oxopentyl)-4,10-dihydroxy-3-methyl-5-oxo-7,8-dihydro-6H-anthracen-2-yl]oxy]-4-(4-hydroxy-5-methoxy-6-methyloxan-2-yl)oxy-2-methyloxan-3-yl] acetate

InChI

InChI=1S/C57H82O26/c1-21-34(79-40-19-37(53(26(6)75-40)77-28(8)59)82-38-16-33(61)52(70-11)25(5)74-38)15-31-13-30-14-32(54(71-12)51(68)46(63)22(2)58)55(50(67)44(30)49(66)43(31)45(21)62)83-41-18-35(47(64)24(4)73-41)80-39-17-36(48(65)23(3)72-39)81-42-20-57(10,69)56(27(7)76-42)78-29(9)60/h13,15,22-27,32-33,35-42,46-48,52-56,58,61-66,69H,14,16-20H2,1-12H3/t22?,23?,24?,25?,26?,27?,32?,33?,35?,36?,37?,38?,39?,40?,41?,42?,46?,47?,48?,52?,53?,54?,55?,56?,57-/m0/s1

Clave InChI

ZYVSOIYQKUDENJ-YFPVUNPNSA-N

SMILES isomérico

CC1C(C(CC(O1)OC2C(CC3=C(C2=O)C(=C4C(=C3)C=C(C(=C4O)C)OC5CC(C(C(O5)C)OC(=O)C)OC6CC(C(C(O6)C)OC)O)O)C(C(=O)C(C(C)O)O)OC)OC7CC(C(C(O7)C)O)OC8C[C@](C(C(O8)C)OC(=O)C)(C)O)O

SMILES

CC1C(C(CC(O1)OC2C(CC3=C(C2=O)C(=C4C(=C3)C=C(C(=C4O)C)OC5CC(C(C(O5)C)OC(=O)C)OC6CC(C(C(O6)C)OC)O)O)C(C(=O)C(C(C)O)O)OC)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C)(C)O)O

SMILES canónico

CC1C(C(CC(O1)OC2C(CC3=C(C2=O)C(=C4C(=C3)C=C(C(=C4O)C)OC5CC(C(C(O5)C)OC(=O)C)OC6CC(C(C(O6)C)OC)O)O)C(C(=O)C(C(C)O)O)OC)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C)(C)O)O

Apariencia

Yellow powder

7059-24-7

Pictogramas

Acute Toxic; Health Hazard

Sinónimos

Chromomycin A3
Toyomicin
Toyomycin

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.